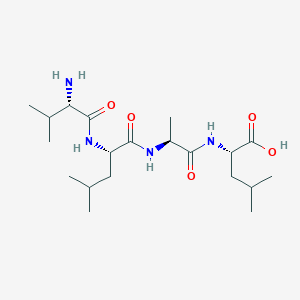
sec-Butylnaphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-Butylnaphthalenesulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a sec-butyl group is attached to the naphthalene ring, and a sulfonic acid group is also present. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sec-Butylnaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of sec-butylnaphthalene using sulfuric acid or oleum. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
sec-Butylnaphthalene+H2SO4→sec-Butylnaphthalenesulfonic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where sec-butylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then heated and stirred to ensure complete sulfonation. The product is subsequently purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sec-Butylnaphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sec-Butylnaphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sec-Butylnaphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the naphthalene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Sec-Butylnaphthalenesulfonic acid can be compared with other naphthalene derivatives, such as:
Butylnaphthalenesulfonic acid sodium salt: Similar structure but with a sodium salt form.
Naphthalene sulfonic acid: Lacks the sec-butyl group, leading to different chemical properties.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.
This compound is unique due to the presence of both the sec-butyl group and the sulfonic acid group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
143077-71-8 |
|---|---|
Molekularformel |
C14H16O3S |
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
3-butan-2-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-3-10(2)12-8-11-6-4-5-7-13(11)14(9-12)18(15,16)17/h4-10H,3H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
LNUMHIKQPHWQFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC2=CC=CC=C2C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
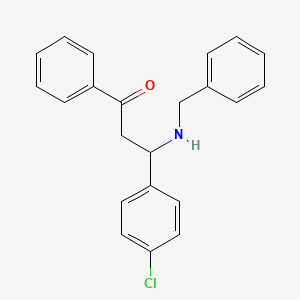
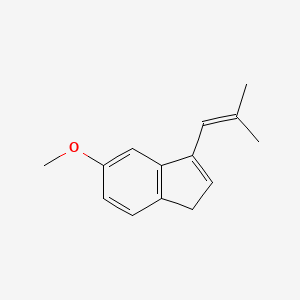
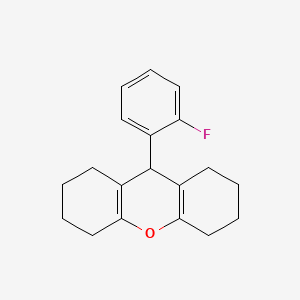

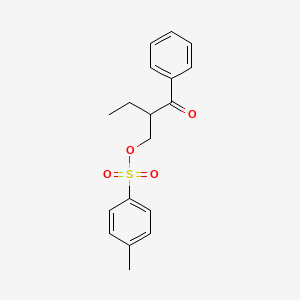
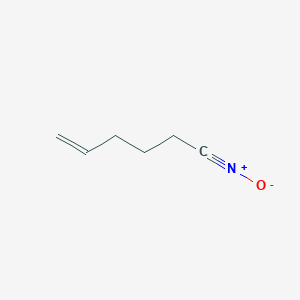
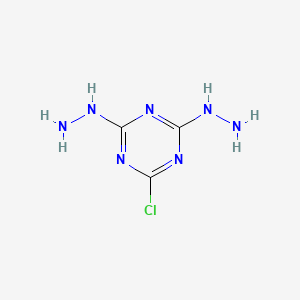
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
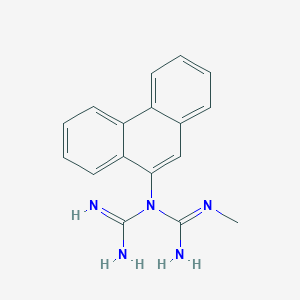
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
